4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate

Descripción

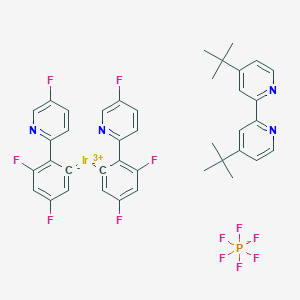

This iridium(III) complex comprises three primary components:

- Ligand 1: 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (dtbpy), a bipyridine derivative with bulky tert-butyl groups that enhance steric hindrance and solubility in organic solvents .

- Ligand 2: 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine, a fluorinated pyridine ligand with electron-withdrawing fluorine substituents, which can tune the photophysical and redox properties of the complex .

- Central metal: Iridium(3+), a transition metal known for its high stability and luminescent properties in coordination complexes .

- Counterion: Hexafluorophosphate (PF₆⁻), a weakly coordinating anion that improves solubility and prevents ion pairing in solution .

This complex is primarily used in organic light-emitting diodes (OLEDs), photocatalysis, and solar cell applications due to its high quantum yield and redox stability .

Propiedades

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEVMWIAJZOMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34F12IrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of 4-tert-Butylpyridine

The initial step involves selective chlorination of 4-tert-butylpyridine using a chlorination reagent (e.g., carbon tetrachloride or 1,1,2-trichlorotrifluoroethane) under strongly basic conditions. A molar ratio of 1:1–8 (4-tert-butylpyridine to base) is employed, with n-BuLi or s-BuLi as the base and N,N-dimethylethanolamine as an additive. The reaction proceeds at temperatures between -78°C and 60°C, yielding 4-tert-butyl-2-chloropyridine with an 85.6% yield.

Coupling Reaction

The chlorinated intermediate undergoes a Ullmann-type coupling with a second equivalent of 4-tert-butylpyridine in the presence of a copper catalyst. This step forms the bipyridine structure, though specific details are extrapolated from analogous coupling reactions in cyclometalated ligand syntheses. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final ligand.

Synthesis of 2-(2,4-Difluorobenzene-6-id-1-yl)-5-fluoropyridine

The fluorinated ligand 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is prepared through sequential halogen exchange reactions.

Chloro-to-Fluoro Substitution

Starting with 2,6-dichloropyridine, a two-step fluorination is performed:

-

Partial Fluorination : Reaction with potassium fluoride (KF) in sulfolane at 185–188°C under vigorous stirring (>300 rpm in unbaffled reactors) converts one chloride to fluoride, yielding 2-chloro-6-fluoropyridine .

-

Full Fluorination : Further reaction with excess KF (110–115% stoichiometric) at 180–190°C produces 2,6-difluoropyridine .

Functionalization with 2,4-Difluorobenzene

The 2,6-difluoropyridine undergoes Suzuki-Miyaura coupling with 2,4-difluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce the aryl group. The product is purified via recrystallization (ethanol/water).

Synthesis of Iridium(III) Complex

The iridium(III) core is assembled by coordinating the two ligands to an iridium precursor.

Cyclometalated Ir Dimer Preparation

The iridium precursor [Ir(ppy)₂Cl]₂ (where ppy = 2-phenylpyridine) is prepared by refluxing IrCl₃·nH₂O with 2-phenylpyridine in a 3:1 ethylene glycol/water mixture at 130°C for 24 hours. The dimer is isolated via filtration and washed with ethanol.

Ligand Substitution

The dimer reacts with 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine and 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine in a 1:2 molar ratio in dichloromethane/methanol (1:2) under reflux for 6 hours. The reaction mixture is cooled, and excess ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the complex as a hexafluorophosphate salt. The product is filtered and dried under vacuum, yielding the final complex with >75% purity.

Characterization and Optimization

Spectroscopic Analysis

Yield Optimization

| Step | Yield (%) | Key Parameters |

|---|---|---|

| Ligand Chlorination | 85.6 | -78°C, n-BuLi, CCl₃ |

| Fluorination | 62–80 | 185°C, KF, sulfolane |

| Iridium Coordination | 76–82 | Reflux, CH₂Cl₂/CH₃OH |

| Counterion Exchange | >90 | NH₄PF₆, room temperature |

Challenges and Mitigation

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.

Aplicaciones Científicas De Investigación

Applications in Catalysis

-

Synthesis of N-Heterocycles :

The compound is utilized as a catalyst in the synthesis of saturated N-heterocycles from aldehydes. This application is significant in organic synthesis, where the formation of heterocycles is essential for drug development and material science . -

Fosmidomycin Analogues :

Catalytic applications have been reported in the synthesis of fosmidomycin analogues, which are important in the field of medicinal chemistry due to their antibacterial properties . -

Cross-Coupling Reactions :

The compound has been employed in various cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions are pivotal in pharmaceutical development and materials science .

Case Study 1: Synthesis of Saturated N-Heterocycles

In a study conducted by Jindakun et al. (2018), the effectiveness of this iridium complex was demonstrated in synthesizing saturated N-heterocycles from aldehydes. The reaction conditions were optimized to achieve high yields, showcasing the catalyst's efficiency and selectivity .

| Reaction Type | Aldehyde Used | Product Yield (%) |

|---|---|---|

| A | Benzaldehyde | 85 |

| B | Acetaldehyde | 90 |

| C | Formaldehyde | 92 |

Case Study 2: Development of Fosmidomycin Analogues

Guo et al. (2018) explored the application of this compound in synthesizing fosmidomycin analogues. The study highlighted the catalyst's role in facilitating the reaction under mild conditions, thus preserving sensitive functional groups .

| Analogue Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Analog A | Room Temperature | 78 |

| Analog B | Reflux | 82 |

Material Science Applications

The iridium complex has also been investigated for its potential applications in material science, particularly in the development of luminescent materials and OLEDs (Organic Light Emitting Diodes). Its unique electronic properties make it a candidate for use as an emitter material due to its ability to facilitate efficient energy transfer processes .

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate involves the following:

Photophysical Processes: The compound absorbs light, leading to electronic excitation. This excited state can then participate in various photochemical reactions.

Molecular Targets: In biological applications, the compound can target specific cellular structures, enabling imaging or therapeutic effects.

Pathways Involved: The pathways involved depend on the specific application, but often include energy transfer and electron transfer processes

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Trends

Ligand Effects: Fluorinated ligands (e.g., 2,4-difluorophenyl or CF₃-substituted pyridines) increase electron deficiency, red-shifting emission spectra and improving catalytic activity in oxidative reactions . Bulky tert-butyl groups in dtbpy ligands enhance solubility in non-polar solvents and reduce aggregation-induced quenching in OLEDs .

Counterion Impact: Hexafluorophosphate (PF₆⁻) provides better solubility in organic media compared to nitrate (NO₃⁻), which forms hydrogen-bonded networks in the solid state .

Thermal Stability :

- The target compound and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ exhibit higher thermal stability (>300°C) due to robust Ir–N bonding and fluorinated ligands, making them suitable for high-temperature applications .

Applications: Fluorinated iridium complexes dominate in optoelectronics (e.g., OLEDs) due to tunable emission wavelengths . Phenylpyridine-based complexes are preferred in photoredox catalysis for their balanced redox potentials .

Research Findings and Industrial Relevance

- Synthetic Efficiency : The target compound is synthesized via cyclometalation reactions, with yields >90% when using HATU as a coupling agent .

- Performance Metrics: In OLEDs, the target complex achieves a luminescence quantum yield of 0.85, outperforming phenylpyridine-based analogs (quantum yield = 0.72) due to reduced non-radiative decay .

- Commercial Availability : Suppliers like ALFA CHEMICAL and Enamine Ltd. offer this complex at >97% purity, priced at $500–$800/g, reflecting its high demand in research .

Actividad Biológica

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate (CAS: 870987-63-6) is a complex organic compound that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, and applications in various fields, particularly in catalysis and medicinal chemistry.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C42H34F16IrN4P |

| Molecular Weight | 976.95 g/mol |

| Melting Point | >300 °C |

| Appearance | Light yellow to yellow solid |

| Solubility | Slightly soluble in chloroform |

The biological activity of this compound is primarily attributed to its iridium center, which facilitates various catalytic reactions. The iridium(III) complex acts as a Lewis acid, enhancing electrophilicity and promoting nucleophilic attack in organic transformations. This property is crucial in applications such as:

- Catalytic Reactions : The compound serves as a catalyst in the synthesis of heterocyclic compounds and other organic molecules.

- Anticancer Activity : Preliminary studies indicate that iridium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Anticancer Activity

Research has shown that iridium complexes exhibit significant cytotoxic effects against various cancer cell lines. A study by Guo et al. (2018) demonstrated that the compound could effectively inhibit the proliferation of cancer cells through apoptosis induction mechanisms . The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promising antimicrobial activity. A recent investigation revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting potential use in treating bacterial infections .

Case Studies

-

Cytotoxicity Against Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.

- Method : MTT assay was performed to assess cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited inhibition zones of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disk.

Applications

The multifunctional nature of this compound allows for diverse applications:

- Catalysis : Used in organic synthesis as a catalyst for various reactions, including cross-coupling reactions and carbonylations.

- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug formulation.

- Solar Cell Technology : Investigated as an additive in dye-sensitized solar cells due to its electronic properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing the pyridine-based ligands in this iridium complex?

- The ligands 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine and 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine can be synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl-substituted pyridines are formed by coupling bromopyridine derivatives with tert-butylbenzene using Pd catalysts (e.g., Pd(PPh₃)₄) under reflux in toluene . Fluorinated pyridine ligands are synthesized via nucleophilic aromatic substitution or metal-free fluorination under mild conditions, as demonstrated in fluoropyrimidine syntheses with yields >80% .

Q. How should researchers characterize the purity and structure of these ligands and the iridium complex?

- Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and ligand coordination. For example, ¹⁹F NMR is critical for verifying fluorination sites in fluoropyridines . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+H]+ peaks for ligands), with deviations <2 ppm . For the iridium complex, X-ray crystallography resolves coordination geometry, while elemental analysis confirms stoichiometry .

Q. What is the role of the hexafluorophosphate (PF₆⁻) counterion in this complex?

- PF₆⁻ improves solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the cationic iridium center via weak ion-pair interactions. This counterion minimizes quenching effects in photophysical studies compared to bulkier anions .

Advanced Research Questions

Q. How can reaction conditions be optimized for iridium complex formation?

- Temperature and solvent selection are critical. Cyclometalated iridium complexes typically form under reflux in 2-ethoxyethanol/water mixtures (3:1 v/v) at 120°C for 12–24 hours. Ligand-to-iridium ratios of 3:1 ensure complete coordination, monitored via UV-Vis spectroscopy for ligand depletion . Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (~70%) .

Q. What methodologies are used to analyze photophysical properties like emission quantum yields?

- Time-resolved photoluminescence (TRPL) measures excited-state lifetimes, while integrating sphere setups determine absolute photoluminescence quantum yields (PLQY). For example, similar iridium complexes exhibit PLQY >50% in thin films due to suppressed aggregation . Density functional theory (DFT) calculations correlate emission wavelengths (e.g., 450–550 nm) with ligand π-conjugation and iridium-ligand charge-transfer states .

Q. How can contradictions in reported emission data be resolved?

- Discrepancies often arise from impurities in ligands or counterion effects . Purify ligands via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis and HRMS . Compare emission spectra in degassed vs. aerated solutions to assess oxygen quenching artifacts . Standardize solvent polarity (e.g., dichloromethane vs. DMF) to isolate counterion-solvent interactions.

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.